Home > Products > Screening Compounds P19517 > 3-Chloroquinolin-4-amine
3-Chloroquinolin-4-amine - 61260-22-8

3-Chloroquinolin-4-amine

Catalog Number: EVT-390616
CAS Number: 61260-22-8
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloroquinolin-4-amine serves as a key building block in synthesizing various biologically active compounds. Its structure, featuring a chloro group at position 3 and an amino group at position 4 of the quinoline ring, makes it versatile for derivatization and exploration of structure-activity relationships. This compound is particularly important in developing antimalarial agents, with its derivatives exhibiting promising activity against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum [].

Future Directions
  • Drug Resistance: Addressing drug resistance in malaria is crucial. Exploring novel 3-chloroquinolin-4-amine derivatives with improved efficacy against resistant strains is essential. Combining these derivatives with other antimalarials to combat resistance is another promising avenue [].
  • Multi-target Drugs: Designing multi-target drugs incorporating the 3-chloroquinolin-4-amine scaffold could offer advantages in treating complex diseases like Alzheimer's disease, where targeting multiple pathological pathways is desirable [].

N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine

Compound Description: This compound is a derivative of 7-chloroquinolin-4-amine featuring an aminoethoxy side chain. It serves as a base structure for synthesizing various antimalarial agents by condensation with substituted aldehydes. [] Notably, the derivative 7-chloro-N[2-(2-{2-[(2,4-difluorobenzyl)amino]ethoxy}ethoxy)ethyl]quinolin-4-amine exhibited potent in vitro antimalarial activity against Plasmodium falciparum. []

Relevance: This compound shares the core structure of 7-chloroquinolin-4-amine, highlighting the exploration of side chain modifications at the 4-amino position for enhancing antimalarial activity. [] The presence of the 7-chloroquinoline moiety in both compounds further emphasizes their structural similarity.

(7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA)

Compound Description: CQDPA is an amodiaquine analog and a component of antimalarial combination therapies. [] Studies revealed its interaction with serum albumin proteins (BSA and HSA), indicating its potential impact on drug pharmacokinetics. []

Relevance: CQDPA shares the core structure of 7-chloroquinolin-4-amine with an additional 2,5-dimethoxyphenyl group substituted on the 4-amino nitrogen. [] This emphasizes the exploration of N-aryl substitutions on the 7-chloroquinolin-4-amine scaffold for developing antimalarial agents.

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound was synthesized and investigated through molecular docking studies, potentially targeting specific biological targets. []

2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives

Compound Description: This series of compounds was synthesized and evaluated for their antimalarial and anticancer activities. [] The substitution at the 4-position of 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid plays a crucial role in their biological activities. []

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key player in the innate immune system. [] It demonstrates significant potential for investigating RIP2-mediated disease pathogenesis. []

Relevance: Although structurally distinct from 3-chloroquinolin-4-amine, GSK583 shares the common feature of a quinoline scaffold with a 4-amino substituent. [] This highlights the broader significance of quinoline-based compounds and their diverse biological activities. The presence of diverse substituents on both compounds exemplifies the strategy of modifying the quinoline core for fine-tuning pharmacological profiles.

[(7-Chloroquinolin-4-yl)amino]chalcones

Compound Description: This series of chalcones incorporates the (7-chloroquinolin-4-yl)amino moiety as a key structural element. [] These compounds displayed promising in vitro antimalarial and anticancer activities, particularly against heme crystallization and human prostate LNCaP tumor cells. []

Relevance: These compounds are direct derivatives of 3-chloroquinolin-4-amine, with the chalcone moiety linked to the 4-amino group. [] This structural modification highlights the exploration of the 3-chloroquinolin-4-amine scaffold for developing novel therapeutic agents with potential applications in treating malaria and cancer.

Bisquinolines (N,N-bis(7-chloroquinolin-4-yl)alkanediamines)

Compound Description: This class of compounds, featuring two 7-chloroquinoline units linked by various alkanediamine bridges, exhibits significant antimalarial activity, particularly against chloroquine-resistant strains. [] These bisquinolines act by inhibiting heme polymerization in the malaria parasite. []

Relevance: Bisquinolines are directly related to 3-chloroquinolin-4-amine as they are essentially dimers of the parent molecule, with two 7-chloroquinolin-4-amine units connected through various linkers. [] This dimerization strategy highlights the importance of the 3-chloroquinolin-4-amine pharmacophore and its potential for developing more potent antimalarial drugs, especially against resistant strains.

trans-N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine

Compound Description: This specific bisquinoline, containing a trans-cyclohexane-1,2-diamine bridge connecting two 7-chloroquinoline units, exhibits potent antimalarial activity against both chloroquine-sensitive and -resistant strains. [, ] Its efficacy surpasses that of chloroquine, especially in vivo, and it shows a promising safety profile. [, ]

Relevance: This compound exemplifies a potent bisquinoline derivative with enhanced activity compared to 3-chloroquinolin-4-amine. [, ] The incorporation of the cyclohexane ring in the linker likely contributes to its improved pharmacokinetic properties and efficacy. This further emphasizes the potential of modifying the 3-chloroquinolin-4-amine structure to develop superior antimalarial agents.

Overview

3-Chloroquinolin-4-amine is a chemical compound that belongs to the quinoline family, characterized by a chloro substituent at the third position and an amino group at the fourth position of the quinoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimalarial and antimicrobial properties. Its structure allows for various modifications that can enhance its pharmacological effects.

Source

3-Chloroquinolin-4-amine can be synthesized from 4,7-dichloroquinoline through various chemical reactions involving amines. The synthesis processes often utilize methods such as nucleophilic substitution and cyclization reactions, which are well-documented in the literature .

Classification

This compound is classified as an aromatic amine and a halogenated derivative of quinoline. Its classification is significant in understanding its reactivity and potential applications in pharmaceuticals.

Synthesis Analysis

Methods

Several synthetic routes have been developed for the preparation of 3-chloroquinolin-4-amine. Common methods include:

  1. Nucleophilic Substitution: This method involves the reaction of 4,7-dichloroquinoline with various amines. The chloro group at the third position is replaced by an amino group under appropriate conditions.
  2. Ultrasound-Assisted Synthesis: Recent studies have shown that ultrasound can enhance the efficiency of synthesizing quinoline derivatives, including 3-chloroquinolin-4-amine, by reducing reaction times and improving yields .
  3. Microwave-Assisted Reactions: Microwave irradiation has also been employed to achieve higher yields in shorter reaction times compared to traditional heating methods .

Technical Details

The synthesis typically involves refluxing a mixture of 4,7-dichloroquinoline with an amine in a suitable solvent like ethanol or dimethylformamide. The reaction conditions such as temperature and time are crucial for optimizing yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 3-chloroquinolin-4-amine consists of a quinoline ring system with the following features:

  • Chloro Group: Located at the third position, which can influence the compound's electronic properties.
  • Amino Group: Positioned at the fourth carbon, contributing to its reactivity and biological activity.

Data

  • Molecular Formula: C9H7ClN
  • Molecular Weight: 180.61 g/mol
  • Melting Point: Reported melting points vary based on synthesis conditions but typically fall within the range of 70–80 °C.
Chemical Reactions Analysis

Reactions

3-Chloroquinolin-4-amine can participate in several chemical reactions:

  1. Aromatic Nucleophilic Substitution: The amino group can act as a nucleophile in further substitution reactions, allowing for the introduction of additional functional groups.
  2. Diazotization: Under acidic conditions, the amino group can be converted to a diazonium salt, which can then undergo various transformations such as coupling reactions to form azo compounds .
  3. Cyclization Reactions: The compound can undergo cyclization to form more complex structures that may exhibit enhanced biological activity.

Technical Details

The reactivity of 3-chloroquinolin-4-amine is influenced by both the chloro and amino groups, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Process

The biological activity of 3-chloroquinolin-4-amine is primarily attributed to its ability to interfere with cellular processes in target organisms. For instance, it has been noted for its potential antimalarial effects by inhibiting heme polymerization in Plasmodium species.

Data

Studies indicate that derivatives of 3-chloroquinolin-4-amine exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.
  • Reactivity: Reacts readily with electrophiles due to the presence of the amino group.
Applications

Scientific Uses

3-Chloroquinolin-4-amine is primarily used in medicinal chemistry for:

  1. Drug Development: It serves as a scaffold for developing new antimalarial and antimicrobial agents.
  2. Research Applications: Used in studies investigating mechanisms of action against various pathogens and cancer cells.
  3. Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.
Introduction to 4-Aminoquinoline Scaffolds in Medicinal Chemistry

Historical Significance of 4-Aminoquinolines in Drug Discovery

The 4-aminoquinoline scaffold represents one of medicinal chemistry’s most enduring and versatile pharmacophores, with therapeutic applications spanning nearly a century. This privileged structure first gained prominence through chloroquine, synthesized in 1934 as a more effective alternative to quinine for malaria treatment. Chloroquine's clinical success stemmed from its favorable pharmacokinetics, low manufacturing cost, and manageable toxicity profile, leading to its dominance in antimalarial therapy for over five decades [4] [8]. The scaffold's significance expanded dramatically when researchers recognized its multifaceted bioactivity beyond antiparasitic effects. During the 1940s-1960s, systematic structural explorations revealed that modifications to the quinoline core and side chains could yield compounds with diverse therapeutic actions. This period saw the development of amodiaquine (antimalarial), aminacrine (antiseptic), and glafenine (anti-inflammatory/analgesic), establishing the 4-aminoquinoline nucleus as a versatile platform for drug design [4].

The late 20th century witnessed a resurgence of interest in this scaffold due to two key factors: the emergence of drug-resistant malaria parasites and the discovery of unexpected biological activities in oncology and immunology. Hydroxychloroquine, originally developed as a less toxic antimalarial, gained FDA approval for autoimmune disorders like rheumatoid arthritis and lupus erythematosus due to its immunomodulatory properties. Similarly, the anticancer drug amsacrine (m-AMSA), featuring a fused acridine-quinoline system, demonstrated efficacy against acute leukemias by inhibiting topoisomerase II [5]. More recently, kinase inhibitors incorporating the 4-aminoquinoline moiety, such as bosutinib (Src/Abl inhibitor) and neratinib (HER2 inhibitor), have been approved for various cancers, highlighting the scaffold's adaptability to modern targeted therapies [4]. Table 1 showcases key 4-aminoquinoline-based drugs and their therapeutic applications:

Table 1: Clinically Significant 4-Aminoquinoline Derivatives and Therapeutic Applications

Compound NamePrimary Therapeutic UseKey Structural Features
ChloroquineAntimalarial7-Chloro, N-ethyl-N-(diethyl)pentyl side chain
HydroxychloroquineAntimalarial/Autoimmune disordersβ-Hydroxy group on chloroquine side chain
AmodiaquineAntimalarial4-Hydroxyanilino side chain
Amsacrine (m-AMSA)Anticancer (Leukemias)Acridine-4-carboxamide linked to aniline
BosutinibAnticancer (CML)4-Anilinoquinoline with nitrile substituent
NeratinibAnticancer (Breast)4-Anilinoquinoline with acrylamide side chain

Contemporary medicinal chemistry leverages this scaffold through molecular hybridization, combining the 4-aminoquinoline core with other pharmacophores to create multitarget agents or overcome resistance. For example, piperaquine (a bisquinoline) and arterolane (a quinoline-trioxane hybrid) represent next-generation antimalarials developed to combat chloroquine-resistant Plasmodium strains [8]. The scaffold's physicochemical properties—including its weak base character facilitating lysosomal accumulation, planar aromatic system enabling DNA intercalation, and ease of synthetic modification—continue to make it indispensable in modern drug discovery pipelines targeting infectious diseases, cancer, and inflammation [4] [5].

Role of 3-Chloroquinolin-4-amine as a Pharmacophoric Core in Antiparasitic and Antimicrobial Agents

3-Chloroquinolin-4-amine serves as a fundamental building block for designing bioactive molecules, particularly in antiparasitic and antimicrobial domains. Its significance stems from the strategic positioning of substituents: the 4-amino group provides a handle for side chain elaboration, the quinoline nitrogen enables metal coordination and hydrogen bonding, and the 3-chloro substituent offers a site for further functionalization or influences electronic distribution. This trifecta of functional groups creates a versatile template for generating structurally diverse analogs with tailored biological activities [1] [7].

Antiparasitic Applications (Malaria Focus)

The structural similarity between 3-chloroquinolin-4-amine and chloroquine's pharmacophore has positioned it as a privileged intermediate in antimalarial development. Researchers have exploited the 4-amino group to introduce diverse side chains aimed at overcoming resistance mechanisms associated with chloroquine efflux. A prominent strategy involves tethering the core to basic nitrogen heterocycles via alkyl spacers. For instance, Link and colleagues synthesized carboxamide derivatives by conjugating N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine with polymer-bound carboxylic acids. Several analogs demonstrated potent antiplasmodial activity against Plasmodium falciparum, with IC₅₀ values comparable to AQ-13, a clinical candidate developed by the Medicines for Malaria Venture (MMV) [1]. The optimal side chain length for activity against resistant strains appears to be 3-4 methylene units, facilitating proper orientation within the heme-binding pocket of the parasite's digestive vacuole [8].

Microwave-assisted synthesis has enabled rapid generation of complex hybrids incorporating 3-chloroquinolin-4-amine. Notably, cycloalkylamine-substituted isoindoline-1,3-dione-4-aminoquinolines exhibited exceptional potency against chloroquine-resistant P. falciparum (W2 strain). The most active compound—featuring a propyl chain and hydroxyethyl piperazine moiety—achieved an IC₅₀ of 0.006 μM, significantly lower than chloroquine. Mechanistic studies confirmed this analog strongly inhibited β-hematin formation (critical for hemozoin biocrystallization) and formed π-π stacking interactions with heme, as evidenced by UV-visible spectroscopy and molecular docking [2]. Thiazinan-4-one derivatives, synthesized by reacting N¹-(7-chloroquinolin-4-yl)propan-1,3-diamine with aldehydes and mercaptopropionic acid, showed more modest activity, though the 4-bromophenyl analog emerged as the most potent (18.5% inhibition at 50 μg/mL) [3]. Table 2 summarizes key structural modifications and their biological impact:

Table 2: Structure-Activity Relationships of 3-Chloroquinolin-4-amine Derivatives in Antiparasitic/Antimicrobial Applications

Structural ModificationBiological ActivityKey Findings
Carboxamides via polymer-bound acylating agentsAntiplasmodial (P. falciparum)IC₅₀ comparable to AQ-13; side chain length critical for overcoming resistance
Cycloalkylamine-substituted isoindoline-1,3-dionesAntiplasmodial (CQ-resistant strains)IC₅₀ = 0.006 μM; potent β-hematin inhibition; DFT studies support heme interaction
Thiazinan-4-one derivativesAntiplasmodial (CQ-sensitive strains)Moderate activity (5.5-18.5% inhibition); 4-bromophenyl substitution optimal
Thiazolidin-4-ones with aryl substituentsAntitubercular (M. tuberculosis)MIC = 1.56-12.5 μM; potent DNA gyrase inhibition (up to 82% at 1 μM)
N⁴-(Quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineCytotoxic (Breast cancer cells)Selective potency against MDA-MB468 cells; superior to chloroquine

Antimicrobial Applications Beyond Malaria

Beyond malaria, 3-chloroquinolin-4-amine derivatives have demonstrated considerable potential against other challenging pathogens, particularly Mycobacterium tuberculosis and Leishmania species. Tuberculosis drug discovery has benefited from hybrid molecules merging the quinoline core with thiazolidinone pharmacophores. Kumawat and colleagues designed 3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-one analogs bearing various aryl substituents at the C2 position. These compounds exhibited potent antitubercular activity against M. tuberculosis H37Rv, with MIC values ranging from 1.56 to 12.5 μM. The most effective derivative (4o) demonstrated 82% inhibition of mycobacterial DNA gyrase at 1 μM—a critical finding given DNA gyrase's role in regulating DNA topology and the emergence of fluoroquinolone resistance. Molecular docking revealed that the 7-chloroquinoline moiety penetrates the GyrB ATP-binding pocket, forming π-cation interactions with Arg136, while the thiazolidinone ring establishes hydrogen bonds with Asp73 [7].

Leishmanicidal applications build upon observations that antimalarial quinolines like sitamaquine exhibit activity against visceral leishmaniasis. 3-Chloroquinolin-4-amine serves as the aromatic anchor in novel hybrids designed to target Leishmania species. These compounds leverage the core's ability to accumulate in acidic compartments (e.g., macrophage phagolysosomes where the parasite resides) and potentially disrupt mitochondrial function. Although detailed SAR studies specific to 3-chloroquinolin-4-amine leishmanicides are evolving, research confirms that electron-withdrawing substituents at C7 (typically chlorine) and basic side chains enhance activity against intracellular amastigotes [6].

Emerging Applications in Oncology

The anticancer potential of 3-chloroquinolin-4-amine derivatives stems from their structural similarity to kinase inhibitors and DNA-intercalating agents. Analogous to chloroquine's repurposing in oncology, these compounds can disrupt autophagic flux in tumor cells or interfere with nucleic acid metabolism. One study evaluated N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine against breast cancer cell lines, revealing selective cytotoxicity toward MDA-MB468 triple-negative cells. The compound outperformed chloroquine and amodiaquine, suggesting that the dimethylaminoethyl side chain enhances its anticancer profile. Similarly, butyl-(7-fluoro-quinolin-4-yl)-amine demonstrated superior activity against MCF7 hormone-responsive cells compared to chloroquine [5]. These findings underscore how minor modifications to the 3-chloroquinolin-4-amine scaffold—altering halogen substituents or optimizing side chain basicity—can tune selectivity toward specific cancer phenotypes. Computational analyses further support that these compounds possess favorable drug-likeness parameters (ClogP, H-bond donors/acceptors) for oncology applications, though extensive medicinal chemistry optimization remains necessary [5] [8].

The enduring utility of 3-chloroquinolin-4-amine in drug discovery reflects its unique combination of synthetic accessibility, structural versatility, and target engagement capabilities. As resistance mechanisms evolve and new therapeutic targets emerge, this pharmacophoric core continues to provide a solid chemical foundation for developing next-generation antiparasitic, antimicrobial, and anticancer agents.

Properties

CAS Number

61260-22-8

Product Name

3-Chloroquinolin-4-amine

IUPAC Name

3-chloroquinolin-4-amine

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

InChI

InChI=1S/C9H7ClN2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,(H2,11,12)

InChI Key

GGTTXDIQVCXFIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.